

# 2-Amino-3-bromo-5-nitropyridine IUPAC name and synonyms

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## Compound of Interest

Compound Name: 2-Amino-3-bromo-5-nitropyridine

Cat. No.: B103754

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An In-Depth Technical Guide to **2-Amino-3-bromo-5-nitropyridine** for Researchers and Drug Development Professionals

## Introduction

**2-Amino-3-bromo-5-nitropyridine** is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its pyridine core is strategically substituted with an amino group, a bromine atom, and a nitro group, creating a versatile scaffold for constructing complex molecular architectures.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a focus on its utility for professionals in research and drug development.

## Chemical Identity and Nomenclature

Accurate identification is critical in chemical synthesis and procurement. The compound is most commonly known as **2-Amino-3-bromo-5-nitropyridine**, however, its systematic IUPAC name is 3-bromo-5-nitropyridin-2-amine.<sup>[2][3]</sup> A compilation of its primary identifiers is provided below for clarity and accurate record-keeping.

Identifier	Value
IUPAC Name	3-bromo-5-nitropyridin-2-amine[3]
Common Name	2-Amino-3-bromo-5-nitropyridine
Synonyms	3-Bromo-5-nitro-2-pyridinamine, 3-bromo-5-nitro-pyridin-2-ylamine[3][4]
CAS Number	15862-31-4[2][3][5][6]
Molecular Formula	C <sub>5</sub> H <sub>4</sub> BrN <sub>3</sub> O <sub>2</sub> [2][3]
EC Number	689-323-1[3]

## Physicochemical Properties

The physical and chemical properties of a synthetic building block dictate its handling, storage, and reaction conditions. **2-Amino-3-bromo-5-nitropyridine** is typically a yellow to orange-brown crystalline solid at room temperature.[2][7] Its poor solubility in water but higher solubility in polar organic solvents like DMSO and DMF is a key consideration for reaction setup.[2]

Property	Value
Molecular Weight	218.01 g/mol [2][3][8]
Appearance	Beige to orange-brown powder/solid[2][7]
Odor	Odorless or faint amine-like[2]
Solubility	Sparingly soluble in water; soluble in ethanol, DMSO, DMF[2]
Topological Polar Surface Area	84.7 Å <sup>2</sup> [3]
Hydrogen Bond Donor Count	1[3]
Hydrogen Bond Acceptor Count	4[3]

## Chemical Reactivity and Synthetic Potential

The synthetic versatility of **2-Amino-3-bromo-5-nitropyridine** stems from the distinct reactivity of its three functional groups.[1]

- Amino Group (-NH<sub>2</sub>): As a nucleophile, this group can undergo acylation, alkylation, and diazotization reactions. Its electron-donating nature also activates the pyridine ring towards certain transformations.
- Bromo Group (-Br): Positioned at C3, the bromine atom is an excellent leaving group, making it the primary site for palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide array of carbon-carbon and carbon-heteroatom bonds, which is fundamental in library synthesis for drug discovery.[1] Key examples include Suzuki-Miyaura (for aryl/vinyl groups), Sonogashira (for alkynyl groups), and Buchwald-Hartwig amination (for N-aryl/N-alkyl groups).[1]
- Nitro Group (-NO<sub>2</sub>): This powerful electron-withdrawing group significantly influences the electronics of the pyridine ring, affecting the regioselectivity of subsequent reactions. Crucially, the nitro group can be readily reduced to a primary amine. This transformation is synthetically valuable as it unmasks a new nucleophilic site, paving the way for the synthesis of 2,3-diaminopyridine derivatives, which are precursors to fused heterocyclic systems like imidazopyridines.[9]

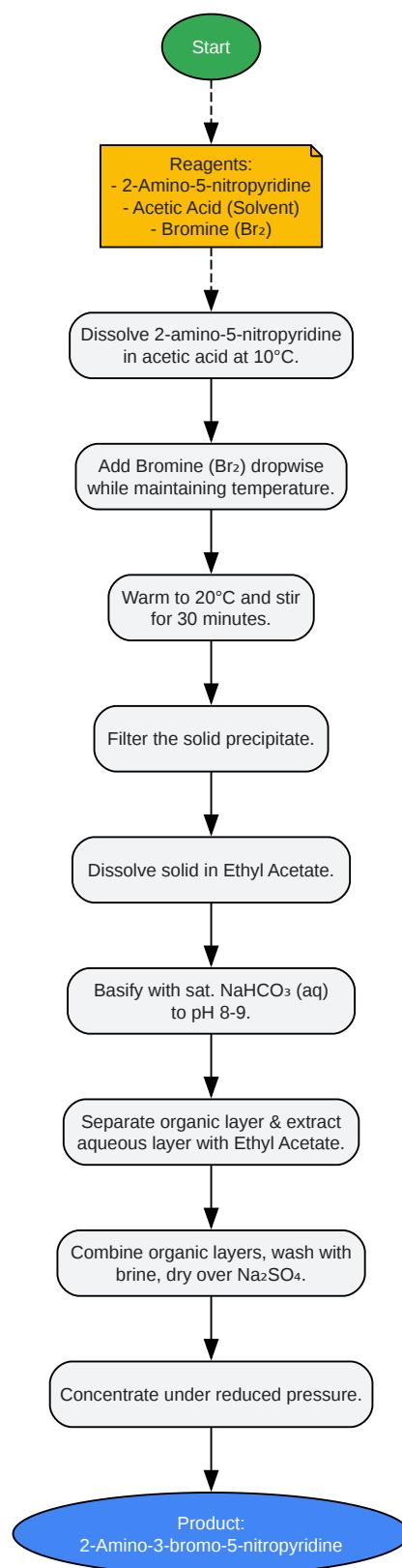
This trifunctional arrangement provides a robust platform for sequential and orthogonal chemical modifications, allowing chemists to build molecular complexity in a controlled manner.

Caption: Reactivity sites of **2-Amino-3-bromo-5-nitropyridine**.

## General Synthesis Protocol

The most common laboratory-scale synthesis involves the regioselective bromination of 2-amino-5-nitropyridine. The electron-donating amino group directs electrophilic substitution, while the nitro group deactivates the ring, favoring bromination at the C3 position.

## Workflow Diagram: Synthesis of 2-Amino-3-bromo-5-nitropyridine

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Caption: General workflow for laboratory synthesis.

## Step-by-Step Methodology

This protocol is adapted from established procedures.[\[5\]](#)[\[7\]](#)

- Reaction Setup: In a flask equipped with a stirrer and addition funnel, dissolve 2-amino-5-nitropyridine (1 equivalent) in glacial acetic acid at 10°C. Causality: Acetic acid serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic substitution.
- Bromination: Slowly add bromine (1.1 equivalents) dropwise to the solution, ensuring the temperature is maintained at 10°C. Causality: Dropwise addition and temperature control are crucial to prevent over-bromination (e.g., formation of dibromo species) and manage the exothermic nature of the reaction.
- Reaction Completion: After the addition is complete, allow the reaction mixture to warm to 20°C and stir for an additional 30 minutes to ensure full conversion.[\[5\]](#)[\[7\]](#)
- Initial Isolation: Collect the resulting solid product by filtration. This solid is typically the hydrobromide salt of the product.
- Work-up & Neutralization: Dissolve the filtered solid in ethyl acetate. Neutralize the solution by washing it with a saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution until the pH of the aqueous layer is between 8 and 9.[\[5\]](#)[\[7\]](#) Causality: This step deprotonates the product, converting it to the free amine and making it soluble in the organic solvent.
- Extraction: Separate the organic layer. Extract the aqueous layer multiple times with ethyl acetate to recover any dissolved product.[\[5\]](#)
- Final Isolation: Combine all organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the final product, **2-amino-3-bromo-5-nitropyridine**.[\[5\]](#)

## Applications in Drug Discovery and Agrochemicals

**2-Amino-3-bromo-5-nitropyridine** is not an active pharmaceutical ingredient (API) itself but is a critical intermediate for their synthesis.[\[2\]](#)[\[10\]](#) Its structural motifs are found in a range of biologically active molecules.

- Pharmaceuticals: It is a key building block for synthesizing kinase inhibitors, which are a major class of cancer therapeutics.[2] The ability to functionalize the C3 position via cross-coupling allows for the systematic exploration of structure-activity relationships (SAR) against specific kinase targets. It is also used in the development of antiviral agents.[2][10]
- Agrochemicals: The compound serves as a precursor for potent herbicides, fungicides, and pesticides. The pyridine core is a common feature in many agrochemicals, and the specific substitution pattern of this intermediate allows for the creation of new crop protection agents. [1]

Caption: Major application areas for the intermediate.

## Safety, Handling, and Storage

**2-Amino-3-bromo-5-nitropyridine** is classified as a hazardous chemical and must be handled with appropriate precautions.[2]

Hazard Class	GHS Statement	Precautionary Measures
Skin Irritation	H315: Causes skin irritation[3] [8]	P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[2][8]
Eye Irritation	H319: Causes serious eye irritation[3][8]	P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously for several minutes.[2][8]
Respiratory Irritation	H335: May cause respiratory irritation[3][8]	P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[2][8]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents to prevent unwanted reactions.[2]

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